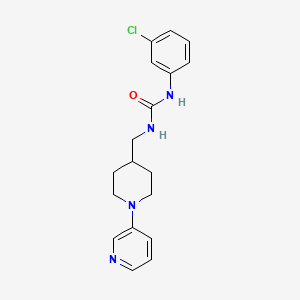![molecular formula C19H18BrN3O2S B2540295 1-(4-bromophenyl)-3-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]thiourea CAS No. 887901-16-8](/img/structure/B2540295.png)
1-(4-bromophenyl)-3-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(4-bromophenyl)-3-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]thiourea" is a complex organic molecule that appears to be related to various research efforts in the synthesis and characterization of thiourea derivatives. Thioureas are a class of organic compounds with the general formula (R1R2N)(R3R4N)C=S, where R1-R4 can be a variety of different groups. They are known for their diverse applications in medicinal chemistry, agriculture, and as ligands in coordination chemistry.
Synthesis Analysis
The synthesis of thiourea derivatives often involves the reaction of amines with thiocarbonyl compounds. In the context of the provided papers, similar compounds have been synthesized using different starting materials and reaction conditions. For example, a compound with a thiourea moiety was synthesized by reacting 4-methoxycoumarin with thiourea in the presence of sodium ethoxide . Another related compound, 2-Methyl-4-oxo-4H-1-benzothiophenopyran, was prepared and further reacted with various nucleophiles to yield different derivatives . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of thiourea derivatives is often elucidated using spectroscopic techniques such as FT-IR, NMR, and mass spectrometry. For instance, the structure of a related compound, 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea, was determined using these methods . Additionally, computational studies such as Density Functional Theory (DFT) can provide insights into the electronic structure and stability of these molecules .
Chemical Reactions Analysis
Thiourea derivatives can participate in various chemical reactions due to their reactive functional groups. The active methyl group in some thiourea derivatives can react with different reagents like benzaldehyde, ethyl oxalate, and phthalic anhydride to form various products . Moreover, the thiourea nitrogen atoms can bind to DNA, as seen in the molecular docking studies of a related compound . These reactions highlight the chemical versatility of thiourea derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiourea derivatives can be influenced by their molecular structure. For example, the compound mentioned in paper has a syn-anti-configuration around the sulfur atom and exhibits specific electronic properties such as chemical potential and hardness. These properties can be determined experimentally or through theoretical calculations. The cytotoxic nature of these compounds can also be assessed using assays like the MTT assay against cell lines such as MCF-7 .
Applications De Recherche Scientifique
Structural and Theoretical Studies
Research on structurally related compounds, such as [6-bromo-1-(4-fluorophenylmethyl)-4(1H)-quinolinon-3-yl)]-4-hydroxy-2-oxo-3-butenoïc acid, has been conducted with the aim of discovering HIV-1 integrase inhibitors. These studies involve enzymatic and antiviral activity evaluation, X-ray diffraction analyses, and theoretical calculations to understand the binding modes and structure-activity relationships (Vandurm et al., 2009).
Synthesis and Activity of Quinolines
Further research has explored the synthesis of quinoline derivatives for various biological applications. For instance, the synthesis of substituted isoindolo[2,1-a]quinoxalin-6-yl–amino and 6-imino-5-yl thiourea derivatives was undertaken, showcasing the preparation of novel compounds, albeit with no significant antiviral activity against HIV-1 RT (Cirrincione et al., 2014).
Antimicrobial and Anti-MRSA Activity
A quinoline thiourea was synthesized and evaluated for its antibacterial properties, showing bacteriostatic activity against methicillin-resistant Staphylococcus aureus (MRSA) comparable to vancomycin. This research identifies structural features crucial for the compound's overall activity and suggests the potential for developing a new class of antibiotics from this family of compounds (Dolan et al., 2016).
Molecular Docking and Antioxidant Studies
Studies on acylthiourea derivatives appended with quinoline structures have also been conducted, focusing on chemosensing, molecular docking, and antioxidant activities. These compounds were analyzed for their potential anti-inflammatory, antimalarial, and anti-tuberculosis properties via molecular docking studies, revealing good antioxidant activity (Kalaiyarasi et al., 2019).
Propriétés
IUPAC Name |
1-(4-bromophenyl)-3-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O2S/c1-25-16-7-2-12-10-13(18(24)23-17(12)11-16)8-9-21-19(26)22-15-5-3-14(20)4-6-15/h2-7,10-11H,8-9H2,1H3,(H,23,24)(H2,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDAUCXEFMZGKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=S)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16815021 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


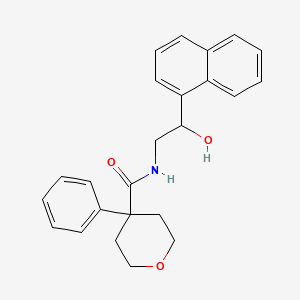
![1-Methyl-8-(2-methylphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2540214.png)
![9-hydroxy-2H,3H-[1,4]dioxino[2,3-g]quinoline-8-carboxylic acid](/img/structure/B2540216.png)
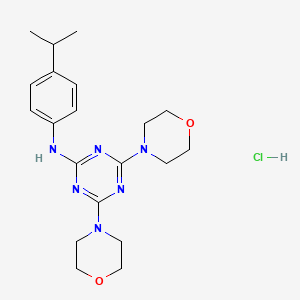
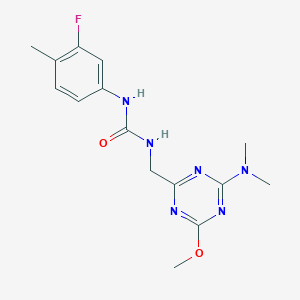
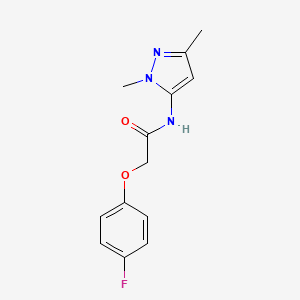
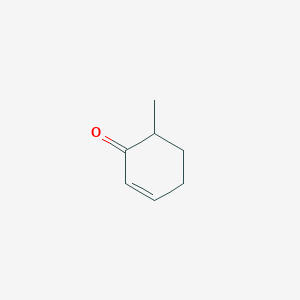

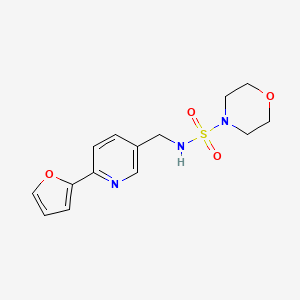
![6-(2-Methoxyphenyl)-2-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2540230.png)
![[(Cyanomethyl)(phenyl)carbamoyl]methyl 2-[(difluoromethyl)sulfanyl]benzoate](/img/structure/B2540232.png)
![1'-Nicotinoylspiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2540233.png)
